molecular formula C13H22FNO3 B11855506 (7R,8R)-tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate

(7R,8R)-tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate

Cat. No.: B11855506
M. Wt: 259.32 g/mol
InChI Key: DFEPWEAHBHVUKN-NJEVMQCVSA-N
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Description

(7R,8R)-tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate is a synthetic organic compound with the molecular formula C13H22FNO3 and a molecular weight of 259.32 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a fluorine atom and a hydroxyl group, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R,8R)-tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(7R,8R)-tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to form corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium iodide (NaI) in acetone.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, m-CPBA, OsO4

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: NaI in acetone, potassium carbonate (K2CO3) in DMF

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols or amines

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(7R,8R)-tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (7R,8R)-tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the fluorine atom and hydroxyl group may play a crucial role in its binding affinity and activity. Further studies are needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7R,8R)-tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[44]nonane-2-carboxylate is unique due to its spirocyclic structure, which imparts specific chemical and biological properties

Properties

Molecular Formula

C13H22FNO3

Molecular Weight

259.32 g/mol

IUPAC Name

tert-butyl (7R,8R)-8-fluoro-7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate

InChI

InChI=1S/C13H22FNO3/c1-12(2,3)18-11(17)15-5-4-13(8-15)6-9(14)10(16)7-13/h9-10,16H,4-8H2,1-3H3/t9-,10-,13?/m1/s1

InChI Key

DFEPWEAHBHVUKN-NJEVMQCVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C[C@H]([C@@H](C2)F)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(C(C2)F)O

Origin of Product

United States

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